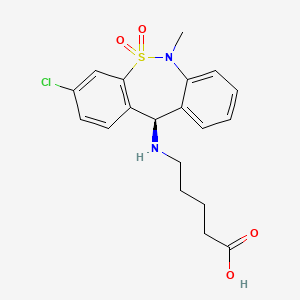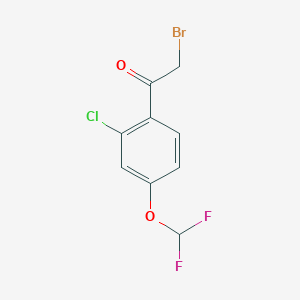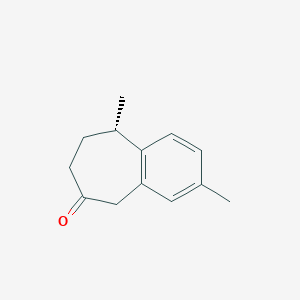
(1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound features a bromine atom and a methyl group attached to the thiophene ring, along with an ethanol group. The (1R) designation indicates the stereochemistry of the ethanol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol typically involves the following steps:
Bromination: The starting material, 4-methylthiophene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Grignard Reaction: The brominated product is then subjected to a Grignard reaction with an appropriate Grignard reagent, such as ethylmagnesium bromide, to introduce the ethanol group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and Grignard reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products Formed
Oxidation: 5-bromo-4-methylthiophene-2-carboxylic acid.
Reduction: 4-methylthiophene-2-ylmethanol.
Substitution: 1-(5-azido-4-methylthiophen-2-yl)ethanol.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a building block for specialty chemicals.
Mécanisme D'action
The mechanism of action of (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ethanol group could influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(5-chloro-4-methylthiophen-2-yl)ethanol: Similar structure with a chlorine atom instead of bromine.
(1R)-1-(5-bromo-4-ethylthiophen-2-yl)ethanol: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
(1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol is unique due to the specific combination of the bromine atom, methyl group, and ethanol group, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H9BrOS |
|---|---|
Poids moléculaire |
221.12 g/mol |
Nom IUPAC |
(1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol |
InChI |
InChI=1S/C7H9BrOS/c1-4-3-6(5(2)9)10-7(4)8/h3,5,9H,1-2H3/t5-/m1/s1 |
Clé InChI |
CJWXSHRKAMCNDU-RXMQYKEDSA-N |
SMILES isomérique |
CC1=C(SC(=C1)[C@@H](C)O)Br |
SMILES canonique |
CC1=C(SC(=C1)C(C)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate](/img/structure/B13435835.png)







![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)
![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)


